4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane

NCO content Crosslink density Polyurethane hard segment

4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane (CAS 94213-28-2) is a methyl-substituted alicyclic diisocyanate with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol. It belongs to the class of hydrogenated methylene diphenyl diisocyanate (H12MDI) structural analogs, characterized by two cyclohexyl rings bridged by a methylene group, with one ring bearing a methyl substituent and both rings carrying isocyanate (-NCO) functional groups.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 94213-28-2
Cat. No. B12673937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane
CAS94213-28-2
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC1CCC(CC1CC2CCCCC2N=C=O)N=C=O
InChIInChI=1S/C16H24N2O2/c1-12-6-7-15(17-10-19)9-14(12)8-13-4-2-3-5-16(13)18-11-20/h12-16H,2-9H2,1H3
InChIKeyCCDZNBDQBSSRAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane (CAS 94213-28-2): A Methyl-Branched Alicyclic Diisocyanate for High-Performance Polyurethanes


4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane (CAS 94213-28-2) is a methyl-substituted alicyclic diisocyanate with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol. It belongs to the class of hydrogenated methylene diphenyl diisocyanate (H12MDI) structural analogs, characterized by two cyclohexyl rings bridged by a methylene group, with one ring bearing a methyl substituent and both rings carrying isocyanate (-NCO) functional groups. [1] The compound is primarily utilized as a building block for light-stable, non-yellowing polyurethane elastomers, coatings, adhesives, and foams. [2] As a positional isomer within the broader family of methylcyclohexane diisocyanates, its specific substitution pattern on the cyclohexane rings is expected to influence polymer network architecture, crosslink density, and phase separation behavior compared to its close structural analogs. [1]

Why 4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane (CAS 94213-28-2) Cannot Be Interchanged with Isomeric or Class-Level Alternatives


Alicyclic diisocyanates within the hydrogenated MDI family share a common molecular formula (C16H24N2O2) and nearly identical computed bulk physical properties such as density (~1.16–1.17 g/cm³) and boiling point (~371.8 °C). However, the position of the methyl substituent and the isocyanate groups on the cyclohexane rings generates distinct regioisomers — including CAS 93805-53-9, CAS 93805-46-0, and CAS 91458-01-4 — each of which presents a different spatial arrangement of reactive NCO groups. In diisocyanate-driven polyurethane synthesis, the relative orientation and steric environment of the NCO groups directly determine the kinetics of prepolymer formation, the hard-segment packing density, and the degree of microphase separation. [1] Generic substitution based solely on molecular weight or NCO content therefore risks altering critical performance outcomes such as tensile modulus, thermal stability, and optical clarity, making procurement decisions based on precise isomeric identity essential for reproducibility in formulated polyurethane products. [1]

Quantitative Differentiation Evidence for 4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane (CAS 94213-28-2) Versus Comparators — A Procurement-Focused Analysis


Higher Theoretical NCO Content Compared to H12MDI (4,4′-Methylene Bis(cyclohexyl isocyanate))

4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane (CAS 94213-28-2) possesses a theoretical NCO content of approximately 30.4 wt%, based on two NCO groups per molecule (molecular weight 276.37 g/mol; NCO = 42.02 g/eq). In contrast, the widely used alicyclic diisocyanate H12MDI (CAS 5124-30-1, molecular weight 262.35 g/mol) has a reported NCO content of 31.8%. [1] While H12MDI exhibits a marginally higher NCO content on a weight basis, the additional methyl substituent in CAS 94213-28-2 increases the molecular weight and steric bulk, which can modulate prepolymer viscosity build-up and hard-segment crystallization kinetics differently than the unsubstituted H12MDI backbone. [2] This distinction is relevant when formulating low-free-monomer prepolymers where residual diisocyanate volatility and hard-segment morphology must be precisely controlled.

NCO content Crosslink density Polyurethane hard segment

Elevated Computed Density Relative to Unsubstituted H12MDI

The computed density of 4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane is 1.17 g/cm³, as listed by multiple chemical databases. This value exceeds the reported density of 1.07 g/cm³ for H12MDI (dicyclohexylmethane-4,4′-diisocyanate). [1] The ~9% higher density reflects the additional methyl group that increases molecular mass per unit volume, which can translate into tighter chain packing in the resulting polyurethane hard segments—potentially enhancing barrier properties, hardness, and chemical resistance. [2] No comparable experimental density data for the positional isomers CAS 93805-53-9, CAS 93805-46-0, or CAS 91458-01-4 are publicly available; computed values for these isomers converge around 1.16–1.17 g/cm³, consistent with their identical molecular formula.

Density Polymer packing Barrier properties

Higher Computed Hydrophobicity (XLogP) Compared to H12MDI — Implications for Moisture Sensitivity and Water Resistance

The computed XLogP for 4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane is 5.7. [1] This value is substantially higher than the XLogP reported for H12MDI, which is approximately 3.6 (derived from its lower molecular weight and absence of the methyl substituent). [2] The increased hydrophobicity arises from the additional methyl group and the alicyclic architecture. From a class-level perspective, higher hydrophobicity in the diisocyanate monomer can reduce moisture sensitivity during storage and processing, and may contribute to enhanced hydrolytic stability of the resulting polyurethane. [3] This property is of particular relevance for applications requiring long-term water resistance, such as marine coatings and outdoor elastomers.

Hydrophobicity Moisture stability Water resistance

Distinct Steric and Electronic Environment of NCO Groups Versus Positional Isomers — Implications for Differential Reactivity

In 4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane, one NCO group is attached directly to a cyclohexyl ring bearing a methyl substituent at the 1-position, while the second NCO group is attached to the adjacent cyclohexyl ring via a methylene bridge. This creates a steric and electronic environment distinct from the positional isomer 2-Isocyanato-4-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane (CAS 93805-53-9), where the NCO position on the methyl-substituted ring differs, or from 1-Isocyanato-3-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane (CAS 93805-46-0), where the methyl and NCO positions are interchanged. In diisocyanate chemistry, the location of substituents relative to the NCO group influences the electrophilicity of the isocyanate carbon and the accessibility of the NCO group to nucleophilic attack by polyols or chain extenders. [1] Such differences can lead to measurable variations in gel time, pot life, and the uniformity of the polymer network in two-component polyurethane formulations. No quantitative head-to-head kinetic data are publicly available for these specific isomers, and this evidence dimension is currently limited to structural inference.

Isocyanate reactivity Steric hindrance Regioselectivity

Application Scenarios for 4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane (CAS 94213-28-2) Based on Differentiated Properties


Development of Dense, High-Hardness Optical Polyurethane Coatings

The higher computed density (1.17 g/cm³ vs. 1.07 g/cm³ for H12MDI) and elevated XLogP of CAS 94213-28-2 make it a candidate for formulating dense, tightly packed polyurethane hard segments. This property profile is advantageous in optical-grade protective coatings where scratch resistance, surface hardness, and retention of gloss after weathering are critical. The compound's alicyclic structure inherently provides non-yellowing characteristics, as documented for the H12MDI class. [1] Formulators seeking to differentiate coating products with enhanced mar resistance and long-term clarity may prioritize this monomer over lower-density alternatives.

Moisture-Tolerant Polyurethane Elastomers for Marine and Offshore Applications

The substantially higher computed XLogP of 5.7 indicates that CAS 94213-28-2 is more hydrophobic than H12MDI (estimated XLogP ~3.6). This hydrophobicity can reduce moisture sensitivity during bulk storage and processing, and is expected to contribute to improved hydrolytic stability of the final polyurethane elastomer. [1] Such properties are directly relevant to marine coatings, underwater sealants, and offshore elastomeric components where long-term exposure to water or high humidity is inevitable. Selecting a more hydrophobic diisocyanate monomer can extend service life and reduce maintenance intervals in these demanding environments.

Tailored Prepolymers with Controlled Crosslink Density for High-Performance Adhesives

With a theoretical NCO content of ~30.4 wt%, CAS 94213-28-2 offers a distinct NCO equivalent weight (approximately 138.2 g/eq) that differs from H12MDI (131.2 g/eq). This difference enables formulators to design isocyanate-terminated prepolymers with precisely controlled crosslink density and viscosity profiles. [1] In structural adhesive formulations, such control over the NCO-to-OH stoichiometry and prepolymer architecture is essential for achieving the targeted balance between peel strength, lap shear strength, and flexibility. The methyl substituent on the cyclohexane ring further introduces steric effects that can moderate the reactivity of the adjacent NCO group, potentially extending pot life in two-component systems. [2]

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